molecular formula C25H26N2O4 B4192172 N-[(benzyloxy)carbonyl]-N-(2-phenoxyethyl)phenylalaninamide

N-[(benzyloxy)carbonyl]-N-(2-phenoxyethyl)phenylalaninamide

Cat. No. B4192172
M. Wt: 418.5 g/mol
InChI Key: KHZADBZFHAKLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(benzyloxy)carbonyl]-N-(2-phenoxyethyl)phenylalaninamide, commonly known as Boc-Phenylalaninamide, is a synthetic compound used in biochemical and physiological research. It is a derivative of phenylalanine, an essential amino acid, and is commonly used as a molecular probe to study the structure and function of proteins.

Mechanism of Action

Boc-Phenylalaninamide acts as a molecular probe by binding to specific sites on proteins and altering their conformation or activity. It can also be used to label proteins for imaging studies or to identify specific protein targets for drug development.
Biochemical and Physiological Effects:
Boc-Phenylalaninamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the promotion of protein folding, and the regulation of enzyme activity. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Boc-Phenylalaninamide is its versatility in a wide range of applications, including solid-phase peptide synthesis, enzymatic methods, and protein labeling. It is also relatively easy to synthesize and has a high purity level. However, one limitation is its cost, as it can be expensive to produce in large quantities.

Future Directions

There are many potential future directions for research involving Boc-Phenylalaninamide. One area of interest is the development of new drugs and therapies for a variety of diseases, particularly those involving protein misfolding and aggregation. Another area of interest is the study of protein-ligand interactions and the development of new molecular probes for imaging and diagnostic purposes. Finally, there is potential for the use of Boc-Phenylalaninamide in the development of new materials and technologies, particularly in the field of nanotechnology.

Scientific Research Applications

Boc-Phenylalaninamide has a wide range of applications in scientific research, particularly in the study of protein structure and function. It is commonly used as a molecular probe to study protein-ligand interactions, protein-protein interactions, and protein conformational changes. It is also used in the development of new drugs and therapies for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

benzyl N-[1-oxo-1-(2-phenoxyethylamino)-3-phenylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-24(26-16-17-30-22-14-8-3-9-15-22)23(18-20-10-4-1-5-11-20)27-25(29)31-19-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZADBZFHAKLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCOC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[1-oxo-1-(2-phenoxyethylamino)-3-phenylpropan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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